1-(6-Morpholinopyridin-3-yl)propan-1-one
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Overview
Description
1-(6-Morpholinopyridin-3-yl)propan-1-one is a heterocyclic compound that features a morpholine ring attached to a pyridine ring, with a propanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Morpholinopyridin-3-yl)propan-1-one typically involves the reaction of 6-chloropyridine-3-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the propanone group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Morpholinopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Morpholinopyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(6-Morpholinopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one: Similar structure with a methyl group at the 5-position.
3-bromo-1-(4-bromophenyl)propan-1-one: Contains a bromophenyl group instead of a morpholine ring.
Uniqueness: 1-(6-Morpholinopyridin-3-yl)propan-1-one is unique due to the presence of both a morpholine and pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(6-morpholin-4-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)10-3-4-12(13-9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
PGYPLBUYRJYYKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
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